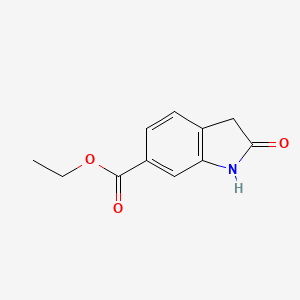

Ethyl 2-oxoindoline-6-carboxylate

説明

Significance of the Oxindole (B195798) Scaffold in Heterocyclic Chemistry

The oxindole, or 2-oxindole, is a bicyclic heterocyclic aromatic organic compound. Its structure consists of a benzene (B151609) ring fused to a five-membered pyrrolidone ring, featuring a carbonyl group at the C-2 position. google.com This scaffold is of immense interest in heterocyclic chemistry due to its presence in a wide array of natural products, particularly alkaloids found in various plants. bldpharm.com The oxindole framework is considered a "privileged" structural motif, meaning it is capable of binding to multiple biological targets with high affinity, making it a cornerstone in the development of new bioactive molecules. orgsyn.org The unique structural and electronic properties of the oxindole ring system, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in molecular recognition. sigmaaldrich.com

Overview of Substituted Oxindoles in Synthetic and Medicinal Chemistry

Substituted oxindoles are a class of molecules that have garnered significant attention in both synthetic and medicinal chemistry. google.comnih.gov The biological activity of these compounds is often profoundly influenced by the nature and stereochemistry of substituents, particularly at the C-3 position of the oxindole core. google.comrsc.org This has driven extensive research into developing novel synthetic methodologies to access structurally diverse and stereochemically pure oxindole derivatives. orgsyn.org In medicinal chemistry, substituted oxindoles are recognized for a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antiviral, and kinase inhibitory properties. bldpharm.com The development of catalytic asymmetric methods to synthesize chiral oxindoles and spirooxindoles is a particularly active area of research, aiming to produce potent and selective therapeutic agents. rsc.orgresearchgate.netchemsynthesis.com

Contextualizing Ethyl 2-oxoindoline-6-carboxylate within the Oxindole Class

This compound is a member of the substituted oxindole family. It features an ethyl carboxylate group attached at the 6-position of the core benzene ring. This substitution pattern makes it a valuable and versatile synthetic intermediate rather than an end-product with direct biological activity itself. Its primary role in synthetic chemistry is to serve as a key building block for the construction of more complex and pharmacologically active molecules. A prominent example is its use as a precursor in the synthesis of Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer. google.comtdcommons.org The presence of the reactive ester and the modifiable oxindole core allows for a range of chemical transformations, positioning it as a crucial starting material in multi-step synthetic pathways.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMAVFXBWFYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626553 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-49-7 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Oxoindoline 6 Carboxylate and Its Analogues

Precursor Synthesis and Derivatization Routes

The efficient construction of the 2-oxindole core, substituted at the 6-position with a carboxylate group, is paramount. Various strategies have been developed, often involving multi-step sequences that begin with readily available starting materials.

Synthesis of 6-Methoxycarbonyl-2-oxindole as a Key Intermediate

6-Methoxycarbonyl-2-oxindole serves as a crucial precursor in the synthesis of more complex molecules, including the triple angiokinase inhibitor, Nintedanib. chemicalbook.comtdcommons.org Several synthetic pathways to this intermediate have been explored and optimized.

A common approach to 6-methoxycarbonyl-2-oxindole involves a three-step process. google.com This sequence begins with the Fischer esterification of 3-nitro-benzoic acid to produce methyl 3-nitrobenzoate. google.comtruman.edu It is crucial for the starting 3-nitrobenzoic acid to be completely dry, as water can reverse the equilibrium of the reaction and reduce the product yield. truman.edu The subsequent step is an electrophilic substitution using chloroacetic acid methyl ester, which leads to the formation of 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester. google.com

| Starting Material | Reagents | Product |

| 3-nitro-benzoic acid | Methanol (B129727), H₂SO₄ | Methyl 3-nitrobenzoate |

| Methyl 3-nitrobenzoate | Chloroacetic acid methyl ester | 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester |

An alternative route starts with the chain prolongation of 4-methyl-3-nitro-benzonitrile. google.com The resulting (4-cyano-2-nitro-phenyl)acetic acid then undergoes reductive cyclization to form the oxindole (B195798) scaffold. google.com This method concludes with the saponification of the nitrile group to a carboxylic acid, followed by esterification to yield the desired 6-methoxycarbonyl-2-oxindole. google.com Reductive cyclization of related nitro compounds, such as 2'-nitrochalcones, using formic acid as a carbon monoxide surrogate, has also been shown to be an effective method for synthesizing quinolone structures. mdpi.com

The final step in several synthetic routes to 6-methoxycarbonyl-2-oxindole is a hydrogenation-intramolecular amidation sequence. google.com For instance, 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester can be hydrogenated, followed by an intramolecular amidation to furnish the oxindole ring system. google.com Similarly, [4-(methoxycarbonyl)-2-nitrophenyl]-propanedioic acid dimethylester can be hydrogenated in acetic acid in the presence of a palladium on carbon (Pd/C) catalyst. Subsequent heating promotes cyclization to afford 6-methoxycarbonyl-2-oxindole. google.com

A detailed procedure for the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate involves dissolving the compound in concentrated acetic acid with a 10% palladium on carbon catalyst and subjecting it to a hydrogen atmosphere. chemicalbook.com This reaction proceeds at room temperature and a hydrogen pressure of 50 psi, yielding methyl 2-oxoindoline-6-carboxylate in high yield after workup. chemicalbook.com

| Precursor | Reaction Type | Product |

| 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester | Hydrogenation-intramolecular amidation | 6-methoxycarbonyl-2-oxindole |

| [4-(methoxycarbonyl)-2-nitrophenyl]-propanedioic acid dimethylester | Hydrogenation and thermal cyclization | 6-methoxycarbonyl-2-oxindole |

| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | Catalytic hydrogenation | Mthis compound |

The synthesis of 4-methoxycarbonylmethyl-3-nitro-benzoic acid methyl ester is a key step in some of the multi-step procedures. google.com This intermediate is typically prepared through the electrophilic substitution of methyl 3-nitrobenzoate with chloroacetic acid methyl ester. google.com It is an organic synthesis intermediate with applications in the production of pharmaceuticals and pesticides.

Preparation of Mthis compound

Mthis compound is a significant intermediate, notably for the synthesis of Nintedanib esylate. tdcommons.org An improved process for its preparation starts from methyl 4-chloro-3-nitrobenzoate. tdcommons.org This is reacted with dimethyl malonate in the presence of a base like potassium tert-butoxide to form dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. tdcommons.org This intermediate is then subjected to reductive cyclization using a reducing agent such as sodium dithionite (B78146) (hydrose) in acetic acid and water, followed by heating to yield mthis compound. tdcommons.org

Another documented synthesis involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate using a palladium on carbon catalyst in acetic acid. chemicalbook.com The reaction is carried out under hydrogen pressure to afford mthis compound in a near-quantitative yield. chemicalbook.com

| Starting Material | Key Reagents | Intermediate | Final Product |

| Methyl 4-chloro-3-nitrobenzoate | Dimethyl malonate, Potassium tert-butoxide | Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Mthis compound |

| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 10% Pd/C, H₂ | - | Mthis compound |

Improved processes for mthis compound synthesis

Mthis compound (also known as 6-methoxycarbonyl-2-oxindole) serves as a crucial starting material for the synthesis of Nintedanib, a triple angiokinase inhibitor. tdcommons.orgchemicalbook.com Several improved processes have been developed to optimize its production.

One established method involves the reductive cyclization of a substituted nitrobenzoate. In a general procedure, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in concentrated acetic acid and hydrogenated using a 10% palladium on carbon (Pd/C) catalyst. chemicalbook.com The reaction proceeds at 50°C under a hydrogen pressure of 50 psi for approximately 2.5 hours, yielding mthis compound with a high theoretical yield of 98%. chemicalbook.com

Another process begins with dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. This starting material is treated with hydrose in a mixture of acetic acid and water, heated to 120-125°C for two hours. tdcommons.org Following cooling, the intermediate is treated with ammonia (B1221849) to yield the final product. tdcommons.org A similar reductive cyclization approach is also applied to (4-cyano-2-nitro-phenyl)acetic acid, which is then followed by saponification of the nitrile group and subsequent esterification to form the methoxycarbonyl-2-oxindole. google.com

These methods represent significant improvements in the synthesis of this key intermediate, providing reliable routes for its large-scale production.

| Starting Material | Key Reagents/Catalyst | Reported Yield | Source |

| Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | Acetic acid, 10% Pd/C, H₂ | 98% | chemicalbook.com |

| Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | Acetic acid, Hydrose, Water, Ammonia | 44% (22g from 50g) | tdcommons.org |

| Propanedioic acid, [4-(methoxycarbonyl)-2-nitrophenyl]-, dimethyl ester | Acetic acid, 10% Pd/C, H₂, Water | Not specified | google.com |

Use of specific reagents and reaction conditions (e.g., acetic acid, hydrose, ammonia)

The precise control of reagents and reaction conditions is critical for the successful synthesis of mthis compound. An example of a detailed process highlights this importance. tdcommons.org

The synthesis starts by adding 250.0 ml of acetic acid to 50.0 gm of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate at a temperature of 25-30ºC. tdcommons.org To this mixture, 83.9 gm of hydrose and 250.0 ml of water are added, and the mixture is stirred for 10 minutes. The reaction then proceeds by heating the mixture to 120-125ºC and maintaining it for 2 hours. After this heating phase, the mixture is cooled significantly to 15-20ºC. At this lower temperature, 500.0 ml of ammonia is added, and the suspension is stirred for another 2 hours. The final product is isolated by filtering the resulting solid, washing it with water, and drying it, which yields 22.0 gm of mthis compound. tdcommons.org

Direct Synthesis of this compound

While many routes focus on the methyl analogue, direct synthesis of this compound is also of significant interest.

A primary method for the direct synthesis of this compound is through the esterification of 2-oxoindoline-6-carboxylic acid. google.combldpharm.com This transformation is typically achieved via the Fischer esterification reaction. masterorganicchemistry.com

The Fischer esterification involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In this specific case, 2-oxoindoline-6-carboxylic acid is treated with an excess of ethanol (B145695), which acts as both the solvent and the reactant, and a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess ethanol helps to drive the equilibrium towards the formation of the ethyl ester product. Water is generated as a byproduct. masterorganicchemistry.com This method provides a straightforward pathway to the desired ethyl ester from its corresponding carboxylic acid, which is a recognized synthetic route for related structures. google.com

Advanced Synthetic Strategies Involving this compound

This compound is not just an end product but also a valuable building block for more complex molecules, such as intermediates for Nintedanib. Advanced strategies, including one-pot syntheses, are employed to enhance efficiency.

One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages like time and cost savings, increased efficiency, and reduced chemical waste. preprints.org This approach has been applied to the synthesis of Nintedanib intermediates starting from oxindole derivatives.

A notable example involves a one-pot method to synthesize 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate (B1220265). google.com This process involves reacting ethyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and a large excess of acetic anhydride (B1165640). The reaction is conducted at 110°C for 4 hours and results in a molar yield of 61%. google.com This demonstrates the utility of this compound in a streamlined, multi-step synthesis within a single vessel to create a complex derivative.

| Reactants | Reagents/Solvents | Temperature | Time | Molar Yield | Source |

| Ethyl 2-oxoindole-6-carboxylate, Triethyl orthobenzoate | Acetic anhydride | 110°C | 4 hours | 61% | google.com |

The synthesis of Nintedanib intermediates can be approached through either one-pot or sequential, step-by-step processes. The choice of strategy can significantly impact yield and purity.

A one-pot process using ethyl 2-oxoindole-6-carboxylate to prepare a key Nintedanib intermediate proceeds as follows:

Reaction Setup : Ethyl 2-oxoindole-6-carboxylate, triethyl orthobenzoate, and 20.4 equivalents of acetic anhydride are combined in a single reaction vessel. google.com

Reaction Execution : The mixture is heated to 110°C and maintained at this temperature for 4 hours to form the desired product, 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate. google.com

Isolation : After cooling, the product is isolated, achieving a 61% molar yield. google.com

This contrasts with a step-by-step approach reported for the analogous methyl ester. google.com In that process, methyl 2-oxoindole-6-carboxylate is first reacted with 17.4 equivalents of acetic anhydride at 130°C for 8 hours. This initial step isolates methyl 1-acetyl-2-oxoindole-6-carboxylate with a 73% yield. In a subsequent, separate step, this intermediate is then reacted with trimethyl orthobenzoate in acetic anhydride at 120°C for 6 hours, which yields the final product with only a 56% molar yield for that step. google.com While the one-pot method using the ethyl ester appears more direct, both methods highlight the use of these oxindole carboxylates as foundational intermediates in the synthesis of Nintedanib.

Reactions with Orthobenzoates and Acetic Anhydride

The reaction of 2-oxoindoline-6-carboxylate derivatives with orthobenzoates in the presence of acetic anhydride is a key method for the synthesis of intermediates for pharmacologically active compounds, such as nintedanib. mdpi.comgoogle.com This reaction typically involves a one-pot synthesis where the 2-oxoindoline substrate is reacted with an orthobenzoate and a significant excess of acetic anhydride.

For instance, the synthesis of 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate has been achieved by reacting methyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and acetic anhydride. mdpi.comgoogle.com The reaction conditions, such as temperature and the equivalents of reagents, have been optimized to improve the yield and purity of the product. In one documented procedure, reacting ethyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and 20.4 equivalents of acetic anhydride at 110°C for 4 hours resulted in a 61% molar yield of the corresponding product. google.com

Further refinements of this process have been explored to reduce the amount of acetic anhydride and improve yields. For example, using xylene as a solvent has been shown to be effective. In a specific instance, reacting methyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and acetic anhydride in xylene at 120°C for 4 hours led to a molar yield of 78.8% with an HPLC purity of 95.61%. google.com

| Starting Material | Reagents | Solvent | Temperature | Time | Molar Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride (20.4 eq.) | - | 110°C | 4 h | 61% | google.com |

| Methyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride | Xylene | 120°C | 4 h | 78.8% | google.com |

| Methyl 2-oxoindole-6-carboxylate | Triethyl orthobenzoate, Acetic anhydride | Xylene | 110°C | 4 h | 80.9% | google.com |

Utilization in Multicomponent Reactions for Diverse Heterocyclic Compounds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. The 2-oxindole scaffold, including this compound, is a valuable building block in MCRs for the synthesis of a wide array of heterocyclic compounds.

While specific examples utilizing this compound in three-component reactions for the synthesis of pyranoquinoline derivatives are not extensively documented in the reviewed literature, the general strategy is well-established for related compounds. For instance, the synthesis of ethyl 2-amino-4-benzoyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates has been achieved through a one-pot, three-component reaction of arylglyoxals, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one. researchgate.net This highlights the potential for similar MCRs involving this compound to generate novel pyranoquinoline architectures. The synthesis of novel 4-substituted-3,4-dihydro-6H-pyrano[3,2-c]quinoline-2,5-diones was also accomplished via a three-component reaction between 4-hydroxyquinoline-2-one, Meldrum's acid, and an aldehyde under the catalysis of an ionic liquid. researchgate.net

The synthesis of spiro-oxindoles is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. An efficient, scalable synthesis of a spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been reported starting from ethyl 2-oxindoline-5-carboxylate. mdpi.com This synthesis involves key steps of dianion alkylation and cyclization, demonstrating a viable pathway for constructing spirocyclic systems from 2-oxindoline carboxylate precursors. mdpi.com Although this example starts with the 5-carboxylate isomer, the methodology provides a strong precedent for the application to this compound.

The Mannich reaction is a classic three-component condensation that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base. google.comsigmaaldrich.commdpi.comresearchgate.net While direct examples of the Mannich reaction with this compound are not prevalent in the surveyed literature, the general applicability to indole (B1671886) derivatives is well-known. researchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the active hydrogen compound. sigmaaldrich.commdpi.com For indole derivatives, the active hydrogen is typically at the C3 position of the indole ring. The synthesis of various Mannich bases from indole and 1,2,3,4-tetrahydrocarbazole (B147488) has been demonstrated using formaldehyde (B43269) and a range of secondary amines. researchgate.net

Chemo- and Regioselective Synthesis

Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the targeted modification of multifunctional molecules. In the context of this compound analogues, achieving selectivity is paramount for constructing desired isomers.

The regioselective synthesis of various heterocyclic systems has been reported where the substitution pattern is controlled by the reaction conditions and the nature of the reactants. For example, the reaction of substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate proceeds with high regioselectivity in the presence of a mild base like K2CO3. nih.gov Furthermore, the synthesis of novel functionalized spiro[pyrrolidine-2,3′-oxindoles] has been achieved in a chemo- and regio-selective manner through a [3+2] cycloaddition reaction under microwave irradiation. mdpi.com These examples underscore the potential for developing highly selective syntheses involving this compound.

Organocatalytic Approaches in Indolinone Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, offering a green and metal-free alternative to traditional catalysis. The application of organocatalysis to the synthesis of indolinone derivatives, including those related to this compound, has been an active area of research.

Organocatalytic methods have been successfully employed for the construction of asymmetric quaternary carbons, a common feature in bioactive 3,3'-disubstituted oxindoles. While specific examples detailing the use of this compound as a substrate in organocatalytic reactions are not widely reported, the general principles have been established for the broader class of indolinones. These reactions often utilize chiral amines, such as proline and its derivatives, to catalyze asymmetric transformations.

Michael/Michael Cascade Reactions

The Michael/Michael cascade reaction is a powerful tool for the convergent synthesis of complex cyclic systems. In the context of this compound analogues, this strategy allows for the formation of multiple carbon-carbon bonds in a single synthetic operation, leading to the rapid assembly of densely functionalized spirooxindoles.

Organocatalytic asymmetric Michael additions of oxindoles to electron-deficient olefins, such as nitroolefins, represent a cornerstone of this approach. While specific examples detailing the use of this compound in a full Michael/Michael cascade are not extensively documented in readily available literature, the reaction of similar substituted oxindoles provides a clear precedent. For instance, the addition of 2-oxindoles to nitroolefins, catalyzed by bifunctional thiourea (B124793) derivatives, proceeds with high yields and excellent stereoselectivities, furnishing products with adjacent quaternary and tertiary stereocenters. nih.gov These products are ideal intermediates for subsequent intramolecular cyclization reactions, completing the cascade.

The general reaction scheme involves the activation of the nitroolefin by the thiourea catalyst through hydrogen bonding, while a basic moiety on the catalyst deprotonates the oxindole, facilitating the initial Michael addition. The resulting intermediate can then undergo a second intramolecular Michael addition to an appropriate acceptor, yielding the spirocyclic core. The strategic placement of the carboxylate group at the 6-position of the oxindole ring can influence the reactivity and electronic properties of the starting material and the subsequent stability and functionality of the spirocyclic product.

Bifunctional Catalysts in Spirooxindole Synthesis

Bifunctional catalysts, which possess both a Lewis basic or Brønsted basic site and a Lewis acidic or Brønsted acidic site within the same molecule, have revolutionized asymmetric synthesis. In the synthesis of spirooxindoles from this compound derivatives, these catalysts are instrumental in achieving high levels of stereocontrol.

Thiourea-based bifunctional catalysts are particularly prominent in this area. rsc.orgrsc.org These catalysts can activate both the oxindole nucleophile and the electrophilic partner simultaneously. For example, in the reaction of an isatin-derived ketimine (a precursor that can be formed from this compound) with a Michael acceptor, the thiourea moiety can activate the acceptor via hydrogen bonding, while the basic amine component of the catalyst deprotonates the oxindole, facilitating a highly enantioselective Michael addition. rsc.org

A representative example is the synthesis of enantioenriched spirocyclic oxindoles through a Michael-Mannich cascade reaction catalyzed by a bifunctional thiourea. This reaction can construct molecules with four consecutive stereogenic centers in excellent yields and with high diastereomeric and enantiomeric ratios. rsc.org The versatility of these catalysts allows for a broad substrate scope, and the principles can be readily applied to substrates like this compound.

| Catalyst Type | Reactants | Product Type | Key Advantages |

| Bifunctional Thiourea | Isatin-derived ketimines and Michael acceptors | Enantioenriched spirooxindoles | High yields, excellent stereoselectivity, construction of multiple stereocenters. rsc.org |

| L-proline derived Bifunctional Thiourea | Oxindole ketoesters and 2-hydroxy-1,4-naphthoquinone | Spirooxindole naphthoquinones | Good yields and excellent enantioselectivities. rsc.org |

Photo-mediated Radical Dearomatization and Spirocyclization

Photo-mediated radical reactions have emerged as a powerful and mild method for the construction of complex molecular architectures. The dearomatization of aromatic systems followed by spirocyclization offers a unique entry to spirooxindoles. While direct examples involving this compound are still emerging, the general principles have been established for related indole derivatives.

Visible-light-induced dearomatization can be achieved through photoredox catalysis. researchgate.net In a typical scenario, a photosensitizer absorbs visible light and initiates a single-electron transfer (SET) process with a suitable precursor derived from the oxindole. This generates a radical species that can undergo an intramolecular cyclization onto the aromatic ring, leading to a dearomatized spirocyclic intermediate. Subsequent reaction steps can then furnish the final spirooxindole product.

For instance, the dearomative spirocyclization of N-arylacrylamides can be initiated by visible light, leading to the formation of spirocyclic oxindoles. The ester group at the 6-position of the indoline (B122111) ring in a potential substrate like this compound would be expected to influence the electronic properties of the aromatic ring and could potentially be used for further functionalization of the final product. The mild conditions and high functional group tolerance of these photochemical methods make them an attractive strategy for the synthesis of complex spirooxindoles.

Application of Green Chemistry Principles in Synthesis

Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wiley-vch.de Cascade reactions, such as the Michael/Michael cascade, are inherently more atom-economical as they combine multiple transformations into a single step, reducing the number of reagents and purification steps. The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric. wiley-vch.de Syntheses that utilize catalytic amounts of reagents, rather than stoichiometric ones, significantly lower their E-factor.

For example, the synthesis of ibuprofen (B1674241) via the Boots route has a significantly higher E-factor compared to the more modern BHC route, which employs catalytic processes. wiley-vch.de Similarly, the development of catalytic methods for the synthesis of this compound analogues is a key step towards greener processes.

Recyclable Catalysts and Green Solvents: The use of heterogeneous or recyclable catalysts is a cornerstone of green chemistry. google.com For the synthesis of oxindole derivatives, various recyclable catalytic systems have been developed, including polymer-supported catalysts and magnetic nanoparticle-supported catalysts. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, toxic, and flammable. The use of greener solvents such as water, ethanol, or solvent-free conditions is highly desirable. google.com The synthesis of spirooxindoles has been successfully demonstrated in water and ethanol, showcasing the potential for developing more environmentally benign synthetic routes. mdpi.com

| Green Chemistry Principle | Application in Oxindole Synthesis |

| Atom Economy | Utilization of cascade reactions to maximize the incorporation of reactant atoms into the final product. |

| Catalysis | Use of small amounts of recyclable bifunctional or metal catalysts instead of stoichiometric reagents. rsc.orggoogle.com |

| Safer Solvents | Replacement of hazardous organic solvents with water, ethanol, or performing reactions under solvent-free conditions. google.commdpi.com |

| Waste Prevention | Designing synthetic routes that minimize the formation of by-products, leading to a lower E-factor. wiley-vch.de |

Chemical Transformations and Derivatization of Ethyl 2 Oxoindoline 6 Carboxylate

Reactions at the Indoline (B122111) Nitrogen Atom

The nitrogen atom of the indoline ring in ethyl 2-oxoindoline-6-carboxylate is a common site for synthetic modifications, enabling the introduction of various substituents that can modulate the molecule's properties and reactivity.

Acylation (e.g., chloroacetylation) to form 1-acetyl-2-oxoindoline-6-carboxylate derivatives

Acylation of the indoline nitrogen is a frequently employed transformation. A notable example is chloroacetylation, which introduces a chloroacetyl group onto the nitrogen atom. This reaction is typically carried out by treating this compound with chloroacetyl chloride. biorxiv.orgresearchgate.netnih.govchemicalbook.com The resulting product, ethyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, is a valuable intermediate in the synthesis of various compounds. medchemexpress.commedchemexpress.comchemicalbook.com For instance, the analogous methyl ester, methyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate, is a key intermediate in the synthesis of the multi-kinase inhibitor nintedanib. google.comtdcommons.org The reaction conditions for chloroacetylation often involve the use of a base, such as triethylamine (B128534) or potassium carbonate, in a suitable solvent like dichloromethane (B109758) or tetrahydrofuran. biorxiv.orgresearchgate.netchemicalbook.com

Table 1: Acylation of this compound

| Acylating Agent | Product | Key Features of the Reaction |

| Chloroacetyl chloride | Ethyl 1-(2-chloroacetyl)-2-oxoindoline-6-carboxylate | Typically performed in the presence of a base like triethylamine or potassium carbonate. biorxiv.orgresearchgate.netchemicalbook.com The product is an important synthetic intermediate. medchemexpress.commedchemexpress.comchemicalbook.com |

| Acetic anhydride (B1165640) | 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate (B1220265) | Can be synthesized in a one-pot reaction from the corresponding methyl ester. google.com |

Introduction of other N-substituents and their synthetic utility

Beyond acylation, the indoline nitrogen can be functionalized with a variety of other substituents, including alkyl and sulfonyl groups. N-alkylation can be achieved using different alkylating agents in the presence of a base. researchgate.net These N-substituted derivatives serve as precursors for a range of compounds with diverse applications. For example, N-substituted 2-oxoindoline derivatives have been investigated for their potential as c-MET and SMO modulators in cancer therapy. nih.gov The introduction of specific N-substituents, such as a phenylsulfonyl group, has been utilized in the synthesis of spiro[indoline-3,3′-pyrrolidin]-2-one derivatives. nih.gov The nature of the N-substituent can significantly influence the biological activity and pharmacokinetic properties of the final molecule. nih.gov

Reactions at the C3 Position of the Oxindole (B195798) Ring

The C3 position of the oxindole ring is another key reactive center, characterized by its activated methylene (B1212753) group, which readily participates in various carbon-carbon bond-forming reactions.

Condensation reactions with aldehydes and related compounds

The active methylene group at the C3 position of this compound can undergo condensation reactions with a variety of carbonyl compounds, particularly aldehydes. wikipedia.orgsigmaaldrich.comslideshare.netthermofisher.com This type of reaction, often a Knoevenagel condensation, is a powerful tool for constructing more complex molecular architectures. wikipedia.orgsigmaaldrich.comslideshare.netthermofisher.com The reaction typically proceeds in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, and results in the formation of a new carbon-carbon double bond. wikipedia.orgthermofisher.com For example, the condensation of 2-oxoindoles with aldehydes leads to the formation of 3-ylidene oxindole derivatives. nih.gov These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds. researchgate.netresearchgate.net

Formation of 3-ylidene oxindole derivatives

The condensation reaction between this compound and aldehydes or ketones directly leads to the formation of 3-ylidene oxindole derivatives. nih.govnih.gov These products, characterized by an exocyclic double bond at the C3 position, are themselves important synthetic intermediates and exhibit a range of biological activities. For instance, 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been identified as potential inhibitors of the EGR-1 transcription factor. nih.gov The substituents on the aldehyde and the oxindole core can be varied to create a diverse library of 3-ylidene oxindole derivatives with different electronic and steric properties, which in turn influences their reactivity and biological profile. nih.gov

Table 2: Synthesis of 3-Ylidene Oxindole Derivatives

| Reactant | Catalyst/Conditions | Product Type |

| Aromatic aldehydes | Piperidine/Ethanol (B145695) | 3-(Arylmethylene)-2-oxoindoline derivatives |

| Isatin | Piperidine/Methanol (B129727) | Spiro[indoline-3,3'-pyrazoline]-2-ones (with hydrazine) nih.gov |

| Ethyl bromopyruvate | Ethanol/Reflux | Ethyl (Z)-2-[2-(2-oxoindolin-3-ylidene)hydrazineyl]thiazole-4-carboxylate nih.gov |

Mechanistic insights into Cβ epimerization and spirocyclization at C3

The C3 position of the oxindole ring is not only a site for condensation reactions but also a focal point for more complex transformations like spirocyclization. rsc.orgresearchgate.netrsc.org This process involves the formation of a new ring system that shares the C3 carbon atom with the oxindole ring, leading to the creation of a spiro center. Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and bioactive molecules. nih.govjuniperpublishers.comresearchgate.net

The formation of these spirocyclic structures can occur through various mechanistic pathways, including intramolecular Mannich reactions and oxidative rearrangements of tryptoline (B14887) derivatives. nih.gov Mechanistic studies have also shed light on processes such as Cβ epimerization in certain 3-ylidene oxindole derivatives. Furthermore, computational studies using DFT methods have been employed to understand the reaction mechanisms, such as the 6π-electrocyclic ring opening and subsequent nih.gov-H shift involved in the transformation of related cyclopropa[c]quinolin-2-ones. researchgate.net These insights are crucial for controlling the stereochemistry and achieving the desired diastereoselectivity in the synthesis of complex spiro-oxindoles. rsc.orgnih.gov

Transformations Involving the Ester Functionality

The ethyl ester group in this compound is a primary site for chemical modification, enabling its conversion into other functional groups and facilitating the introduction of new molecular fragments.

The hydrolysis of the ethyl ester of 2-oxoindoline-6-carboxylate to its corresponding carboxylic acid, 2-oxoindoline-6-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, the ester is typically treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds via a saponification mechanism, which is essentially irreversible and generally provides high yields of the carboxylate salt. Subsequent treatment with a strong acid protonates the carboxylate to furnish the desired carboxylic acid.

Acid-catalyzed hydrolysis is another common method, typically involving heating the ester in the presence of an acid catalyst like sulfuric acid or hydrochloric acid in an aqueous medium. This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is often used. google.com

A reported procedure for the methyl ester analog involves heating in a mixture of acetic acid and water with a reducing agent, which concurrently effects cyclization and hydrolysis to yield the carboxylic acid. tdcommons.org A similar principle can be applied to the ethyl ester.

Table 1: General Conditions for Hydrolysis of this compound

| Condition | Reagents | Products | Key Features |

|---|---|---|---|

| Basic Hydrolysis | 1. NaOH (aq) or KOH (aq), Heat2. H₃O⁺ | 2-oxoindoline-6-carboxylic acid, Ethanol | Irreversible, high yield |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com

In base-catalyzed transesterification, an alkoxide corresponding to the desired alcohol is used. For instance, reacting this compound with methanol in the presence of sodium methoxide (B1231860) would yield Mthis compound. The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism involving protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the new alcohol. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and potassium phosphate, have been shown to be effective for transesterification of related ester compounds. organic-chemistry.org For β-keto esters, which share some reactivity patterns, a range of catalysts have been developed for selective transesterification. nih.gov While specific studies on this compound are not prevalent, the general principles of transesterification are applicable. For example, studies on the related ethyl indol-2-carboxylate have shown that treatment with sodium methoxide in methanol leads to the corresponding methyl ester. mdpi.com

The ester group of this compound can react with various nucleophiles. A significant example is its reaction with hydrazine (B178648) hydrate (B1144303), which leads to the formation of the corresponding carbohydrazide (B1668358). This reaction is a type of acyl substitution where the ethoxy group is displaced by the hydrazine nucleophile.

The reaction typically involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol. The resulting 2-oxoindoline-6-carbohydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles, through subsequent reactions with appropriate reagents. While the reaction of the closely related ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been a subject of some debate regarding its products researchgate.netnih.govnih.gov, the hydrazinolysis of indole-based esters like ethyl indol-2-carboxylate to form the corresponding carbohydrazide is a well-established transformation. mdpi.com

Table 2: Reaction of this compound with Hydrazine Hydrate

| Reactants | Conditions | Product |

|---|

Formation of Polycyclic Systems

The 2-oxoindoline scaffold is a privileged structure in medicinal chemistry, and its incorporation into larger, polycyclic systems is a common strategy in drug discovery. This compound serves as a key starting material for the construction of such fused heterocyclic systems.

Annulation reactions involve the formation of a new ring fused to the existing oxindole core. This compound can participate in reactions that lead to the construction of additional heterocyclic or carbocyclic rings.

One notable application is in the synthesis of intermediates for Nintedanib, a tyrosine kinase inhibitor. In a patented process, the methyl ester analog, mthis compound, is reacted with triethyl orthobenzoate and acetic anhydride. google.com This reaction leads to the formation of a fused system, which is a key step in the synthesis of the drug. A similar reaction pathway is applicable to the ethyl ester. These types of condensation and cyclization reactions are powerful tools for building molecular complexity.

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of novel polycyclic frameworks. These reactions often involve the generation of a reactive intermediate that subsequently attacks another part of the same molecule to form a new ring.

For instance, research on related indole (B1671886) systems has demonstrated the utility of intramolecular radical cyclizations. Aryl radicals generated at the C-7 position of ethyl indole-2-carboxylate (B1230498) derivatives have been shown to undergo cyclization to produce pyrrolo[3,2,1-ij]quinoline systems, which are analogs of the potent antitumor duocarmycin antibiotics. nih.govnih.gov While this specific example is on an indole rather than an oxindole, it highlights the potential for such cyclization strategies on the core scaffold.

Another approach involves an oxidation-intramolecular cyclization-elimination sequence. In studies with 2-alkenylanilines, epoxidation of the alkene followed by intramolecular cyclization onto the nitrogen-containing ring and subsequent elimination has been used to construct the indole ring system. mdpi.com This principle of intramolecular ring closure can be conceptually applied to suitably functionalized derivatives of this compound to generate novel fused structures.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-oxoindoline-6-carbohydrazide |

| 2-oxoindoline-6-carboxylic acid |

| Acetic anhydride |

| Ethanol |

| This compound |

| Ethyl indol-2-carboxylate |

| Hydrazine hydrate |

| Hydrochloric acid |

| Mthis compound |

| Nintedanib |

| Potassium hydroxide |

| Potassium phosphate |

| Scandium(III) triflate |

| Sodium hydroxide |

| Sodium methoxide |

| Sulfuric acid |

Applications of Ethyl 2 Oxoindoline 6 Carboxylate and Its Derivatives in Drug Discovery and Medicinal Chemistry

Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The strategic placement of functional groups on the oxindole (B195798) ring makes ethyl 2-oxoindoline-6-carboxylate a versatile starting material for the construction of more complex molecules. Its chemical reactivity allows for modifications at the nitrogen atom, the C3 position, and the ester group, enabling the synthesis of a diverse array of derivatives.

Precursor for Nintedanib and its analogues

This compound, along with its methyl ester counterpart, is a critical starting material for the synthesis of Nintedanib. google.comchemicalbook.com Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). chemicalbook.comzioc.ru It is an approved medication for idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. veeprho.com The core structure of Nintedanib is built upon the 2-oxoindoline framework provided by these precursors.

A key intermediate in the synthesis of Nintedanib is methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. chemicalbook.compharmaffiliates.combiosynth.com The synthesis of this crucial compound often starts from either ethyl or mthis compound.

One documented method involves a one-pot reaction of ethyl 2-oxoindole-6-carboxylate with triethyl orthobenzoate and a large excess of acetic anhydride (B1165640). google.com This reaction, when heated at 110°C for four hours, yields the desired intermediate, 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-methyl formate (B1220265), with a molar yield of 61%. google.com

A similar process utilizes methyl 1-acetyl-2-oxoindoline-6-carboxylate as the starting material. This is achieved by first acetylating methyl 2-oxoindole-6-carboxylate with acetic anhydride. google.com The resulting acetylated compound is then reacted with (trimethoxymethyl)benzene in toluene (B28343) and acetic anhydride at 120-130°C for several hours. This process yields the final product after precipitation and purification. chemicalbook.com The reaction scheme can be summarized as follows:

Reaction Scheme for the Synthesis of a Key Nintedanib Intermediate

| Starting Material | Reagents | Product |

|---|

The initial synthesis methods for Nintedanib intermediates, while effective, often suffered from low yields and the use of excessive, potentially harmful reagents like acetic anhydride. google.com This has spurred the development of improved and more efficient synthetic processes.

Researchers have explored various modifications to the synthesis of methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. One approach involved a two-step process where methyl 2-oxoindole-6-carboxylate was first acetylated, and the isolated intermediate was then reacted with trimethyl orthobenzoate. However, this method resulted in a molar yield of only 56%. google.com

Subsequent process improvements focused on optimizing the one-pot method. A Chinese patent (CN106748961A) described using toluene as a solvent and reducing the amount of acetic anhydride, but this led to a lower molar yield of 48.9%. google.com Another patent (CN111465594A) reported a yield of 79.29% by using xylene as a solvent and carefully controlling the reaction temperature, although the purity was noted to be lower. google.com Further refinements detailed in patent CN112592307B demonstrated that using xylene as a solvent and optimizing the equivalents of reagents could lead to molar yields of around 80% with high purity. google.com

Pharmacological and Biological Activities of Related Oxindole Compounds

The oxindole core is not just a scaffold for synthesis but is also a pharmacophore in its own right, exhibiting a wide range of biological activities. Derivatives of oxindole are central to many compounds with therapeutic potential. zioc.ru

Anticancer Activities

A significant area of research for oxindole derivatives is in oncology. zioc.ru The oxindole structure is a privileged scaffold for designing kinase inhibitors, which are crucial in cancer therapy for targeting deregulated signaling pathways that control cell proliferation, differentiation, and survival. nih.gov Several oxindole-based compounds, including Sunitinib, Semaxanib, and Orantinib, are known anticancer agents. zioc.ru

Research has demonstrated that various substituted oxindoles exhibit potent antiproliferative activity against a range of cancer cell lines. For instance, certain spirooxindole derivatives have shown significant efficacy against hepatocellular carcinoma (HepG2) and prostate cancer (PC-3) cells. nih.gov One study identified a spirooxindole compound (6a) with an IC50 value of 6.9 µM against HepG2 cells and 11.8 µM against PC-3 cells. nih.gov Another derivative (6i) in the same study was even more potent against HepG2 cells, with an IC50 of 6.3 µM. nih.gov

Anticancer Activity of Selected Spirooxindole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6a | HepG2 | 6.9 |

| 6a | PC-3 | 11.8 |

| 6e | PC-3 | 13.5 |

| 6i | HepG2 | 6.3 |

| 6i | PC-3 | 17.9 |

Data from a study on the anticancer effects of spirooxindoles, showing the concentration required to inhibit 50% of cell growth (IC50). nih.gov

A major challenge in cancer treatment is the development of drug resistance, where cancer cells no longer respond to chemotherapy. nih.gov Oxindole derivatives are being investigated for their potential to overcome this resistance. The development of multi-target drugs is a key strategy, as they can simultaneously inhibit multiple pathways, making it harder for cancer cells to develop resistance. nih.gov

The PI3K/Akt/mTOR signaling pathway is frequently overactivated in cancer and is associated with resistance to various chemotherapeutic agents. nih.gov Novel 2-oxindole derivatives have been shown to exert significant antitumor activity against non-small cell lung cancer (NSCLC) cells by inhibiting the phosphorylation of Akt, a key component of this pathway. nih.gov This suggests that the oxindole nucleus can serve as a core structure for developing new ligands that disrupt this pro-survival pathway, potentially resensitizing resistant tumors to treatment. nih.gov

Furthermore, some cancers develop resistance by upregulating their antioxidant capacity to survive the oxidative stress induced by anticancer drugs. oncotarget.com The development of oxindole-based compounds that can modulate the redox state of cancer cells presents another avenue for overcoming drug resistance. By targeting multiple cellular mechanisms, including critical signaling pathways and resistance mechanisms, oxindole derivatives continue to be a promising class of compounds in the development of new and more effective cancer therapies. nih.gov

Induction of Apoptosis in Tumor Cells

While direct studies on this compound's apoptotic effects are limited, extensive research on its structural analogs highlights the potential of this chemical class. Derivatives of spirooxindole have demonstrated notable antiproliferative activity. For instance, in a comprehensive screening against 60 human cancer cell lines by the National Cancer Institute (NCI), certain spirooxindole-oxofuran carboxylate derivatives showed significant growth inhibition against specific cancer cell lines. researchgate.net

Specifically, two derivatives, 4b and 4c , displayed the most potent anti-cancer effects against the SNB-75 central nervous system (CNS) cancer cell line, with growth inhibition percentages of 34.17% and 38.19%, respectively, at a 10 µM concentration. researchgate.net Similarly, spirooxindole-pyranopyrazole derivatives have also been synthesized and evaluated, with some compounds showing substantial growth inhibition against various cancer cell lines, including colon cancer (KM12) and non-small cell lung cancer (HOP-92). researchgate.net These findings underscore the capacity of the oxindole framework to serve as a template for designing novel agents that can trigger apoptotic pathways in malignant cells.

SHP2 Inhibitory Activities of Related Compounds

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a critical signaling node and a well-established oncogene. nih.govresearchgate.net Its role in the RAS/MAPK signaling pathway makes it a prime target for cancer therapy. nih.gov The oxindole scaffold has been identified as a key pharmacophore for developing SHP2 inhibitors. nih.govnih.gov

Research has shown that derivatives of 2-oxoindoline are effective inhibitors of SHP2. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that specific substitutions on the oxindole ring are crucial for potent inhibitory activity. A key finding is the importance of polar groups, such as carboxylic acid, sulfonamides, or carboxylamides, at the 5-position of the oxindole ring. nih.govnih.gov Compounds lacking a substituent at this position show significantly reduced activity. nih.gov

Furthermore, the presence of a carboxylic acid group on the phenylhydrazone moiety attached to the oxindole core is critical for mimicking the natural phosphotyrosine substrate and interacting with key amino acid residues like Cys459 and Arg465 in the SHP2 catalytic site. nih.gov This interaction is exemplified by the bis-carboxylic acid derivative 14a ((Z)-3-(2-(2-Carboxyphenyl)hydrazono)-2-oxoindoline-5-carboxylic acid), which exhibits sub-micromolar inhibitory activity (IC50 of 0.8 μM) and a 20-fold selectivity for SHP2 over the related SHP1 phosphatase. nih.govnih.gov In contrast, converting the carboxyl group to a methyl ester can lead to a loss of in vitro inhibitory activity, although such prodrug strategies can be employed to improve cell permeability. nih.gov

| Compound | Modifications | SHP2 IC50 (μM) | Selectivity over SHP1 |

| NSC-117199 (Hit Compound) | Basic oxindole-phenylhydrazone | 47 | Moderate |

| Compound 5 | Bis-carboxylic acid derivative | 0.8 | 20-fold |

| SPI-112 | Carboxylic acid derivative | 1.0 | 18-fold |

| SPI-112Me | Methyl ester prodrug of SPI-112 | >100 | - |

Antimicrobial and Antifungal Activities

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of heterocyclic compounds, including those related to the oxindole structure, have shown promise in this area.

Activity against Gram-positive and Gram-negative bacteria

While direct evidence for the antibacterial activity of this compound is not extensively documented, related heterocyclic structures such as carbazole (B46965) and oxazole (B20620) derivatives have been investigated. For example, certain carbazole derivatives have demonstrated inhibitory activity against both Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. nih.gov Similarly, various oxazole derivatives have been synthesized and tested, showing a range of antibacterial potential against strains like S. aureus and E. coli. nih.gov These findings suggest that the broader class of nitrogen-containing heterocyclic compounds to which oxindoles belong is a fertile ground for the development of new antibacterial agents.

Activity against fungi (e.g., C. albicans)

The antifungal potential of indole-based compounds has been recognized in several studies. A notable example is 6-methoxy-1H-indole-2-carboxylic acid (MICA), an indole (B1671886) derivative isolated from Bacillus toyonensis. nih.gov This compound has shown promising antifungal activity, and its efficacy was enhanced when formulated as a nanosponge hydrogel, exhibiting increased antimycotic activity against Candida albicans when compared to the standard drug fluconazole. nih.gov Other heterocyclic systems, such as carbazole and oxazole derivatives, have also been reported to possess activity against C. albicans. nih.govnih.gov For instance, certain newly synthesized azole derivatives, which share structural motifs with antifungal drugs, have demonstrated potent activity against C. albicans by inhibiting the ergosterol (B1671047) biosynthesis pathway. nih.gov

Other Potential Biological Activities (e.g., antiviral, anti-inflammatory, antidiabetic)

The therapeutic utility of the oxindole core and its carboxylate derivatives extends beyond cancer and microbial infections into other important areas of medicinal chemistry.

Antiviral Activity : Indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their broad-spectrum antiviral activities. nih.govnih.gov Certain compounds in this class have shown potent inhibitory activity against viruses such as Coxsackie B3 and Influenza A. nih.govnih.gov The structural modifications on the indole ring have been shown to influence the potency and spectrum of antiviral action. nih.gov Related isoindole derivatives have also been reviewed for their significant antiviral properties against several human viruses. jmchemsci.com

Anti-inflammatory Activity : The oxindole scaffold is a key component in several anti-inflammatory agents. nih.gov Derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov Additionally, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are structurally related, have shown analgesic and anti-inflammatory properties in preclinical models. mdpi.com

Antidiabetic Activity : The search for new antidiabetic agents has led to the investigation of various heterocyclic compounds. Isoindoline derivatives coupled with other heterocyclic rings like quinoline (B57606) have been evaluated for their ability to inhibit α-amylase and α-glycosidase, enzymes involved in carbohydrate digestion and glucose absorption. mdpi.com Certain isoindoline–pyridine (B92270) derivatives showed notable inhibitory activity against these enzymes. mdpi.com Furthermore, other nitrogen-containing heterocycles like morpholine (B109124) and piperidine (B6355638) are present in known antidiabetic drugs and are actively being explored for new α-glucosidase and DPP-4 inhibitors. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of 2-oxoindoline-6-carboxylate derivatives is highly dependent on their molecular structure. SAR studies have provided critical insights into the features required for potency and selectivity across different biological targets.

For SHP2 inhibition , as previously discussed, a polar substituent at the 5-position of the oxindole ring is pivotal for activity. nih.govnih.gov The presence of a carboxylic acid on the phenylhydrazone moiety is also crucial for binding to the catalytic site. nih.gov

In the context of antiviral indole-2-carboxylates , SAR studies have shown that substituents at the 4, 6, and 7-positions of the indole ring can be modified to tune activity. nih.gov For instance, it was found that an alkyloxy group at the 4-position was not essential for antiviral effects, whereas adding an acetyl group to an amino substituent was detrimental to activity against RNA viruses. nih.gov

For anti-inflammatory benzothiazine-3-carboxamides, the spatial arrangement between the benzothiazine and pyridine fragments was found to directly correlate with analgesic and anti-inflammatory activity. mdpi.com

In a series of retinoidal 2-pyrazinylcarboxamidobenzoates, SAR analysis identified an absolute requirement for the carboxylic acid group to be positioned para to the amide linkage for biological activity. acs.org Substitutions at the ortho position were tolerated, but meta substitutions led to a significant loss of activity. acs.org Furthermore, the conformation of the amide bond (trans vs. cis) was found to be critical, with N-methylation leading to a cis-amide bond and a loss of activity due to improper orientation of the key pharmacophoric groups. acs.org

These studies collectively highlight the importance of systematic structural modification and conformational analysis in optimizing the therapeutic potential of compounds based on the this compound scaffold and its relatives.

Influence of substituents on biological activity

The biological activity of derivatives based on the this compound core is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. nih.gov Modifications are typically explored at the N1 position of the indole ring, the C3 position, and various positions on the aromatic ring.

Research into related heterocyclic structures provides insights into potential SAR for this compound derivatives. For instance, in series of 1H-indole-2-carboxamides, the potency of compounds as CB1 allosteric modulators was enhanced by specific substitutions. nih.gov The presence of a diethylamino group on an attached phenyl ring, a chloro or fluoro group at the C5 position of the indole ring, and short alkyl groups at the C3 position were found to be favorable. nih.gov The activity was sensitive to the length of alkyl substituents, suggesting a defined and limited space in the binding pocket of the target protein. nih.gov

Similarly, studies on other kinase inhibitors have shown that introducing specific groups can lead to significant improvements in activity. For example, in the development of Receptor Interacting Protein 1 (RIP1) kinase inhibitors, the optimization of core structures and the exploration of appropriate substituents using structure-based drug design (SBDD) led to highly potent compounds. nih.gov

The following table summarizes hypothetical structure-activity relationships for derivatives of this compound based on established principles from related inhibitor classes.

Table 1: Structure-Activity Relationship (SAR) of this compound Derivatives

| Position of Substitution | Substituent | Influence on Biological Activity (e.g., Kinase Inhibition) |

|---|---|---|

| N1-position (Indole NH) | Small alkyl groups (e.g., methyl) | May enhance cell permeability and potency. |

| Bulky aromatic groups | Can provide additional binding interactions, potentially increasing potency and selectivity. | |

| C3-position | Introduction of a benzylidene group | Often a key modification for kinase inhibitors, with substituents on the phenyl ring modulating activity. |

| Spirocyclic modifications | Can improve potency and physicochemical properties. | |

| C5-position (Aromatic Ring) | Halogens (e.g., Chloro, Fluoro) | Often leads to increased potency. nih.gov |

| Methoxy or other small electron-donating groups | Can influence electronic properties and binding interactions. | |

| C6-Ester Group | Hydrolysis to carboxylic acid | May increase solubility and provide a new interaction point (e.g., hydrogen bonding) with the target protein. bldpharm.com |

Elucidation of molecular mechanisms of action

Derivatives of the 2-oxindole core, including those conceptually derived from this compound, frequently function as inhibitors of protein kinases. Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of diseases like cancer. This makes them a major target for drug discovery. nih.gov

The primary mechanism of action for many 2-oxindole-based inhibitors is the competitive inhibition of ATP binding to the kinase domain. These inhibitors are designed to mimic the adenine (B156593) region of ATP and occupy the ATP-binding pocket of the enzyme. By doing so, they prevent the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and migration.

The key structural features of the 2-oxindole scaffold contribute to this mechanism:

The NH group at the N1 position and the carbonyl group at the C2 position can form critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a cornerstone of binding for many kinase inhibitors.

The planar indole ring system fits into the predominantly hydrophobic pocket that normally accommodates the adenine ring of ATP.

Substituents at various positions on the oxindole ring can form additional interactions with specific amino acid residues in the active site, which is crucial for achieving high potency and selectivity for a particular kinase over others. nih.gov

For example, research on a novel class of RIP1 kinase inhibitors involved a design strategy based on overlaying a hit compound with a known inhibitor within the kinase's active site to guide the synthesis of more potent molecules. nih.gov This structure-based approach is fundamental to elucidating and optimizing the molecular mechanism of action.

Common feature pharmacophore models for related inhibitors

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For kinase inhibitors derived from scaffolds like 2-oxoindoline, these models are crucial for virtual screening and the rational design of new, more potent compounds. nih.govnih.gov

Based on known kinase inhibitors and the structure of the ATP binding site, a common feature pharmacophore model for inhibitors related to this compound would typically include:

One or two Hydrogen Bond Acceptors: The carbonyl oxygen at the C2-position is a key hydrogen bond acceptor. The oxygen atoms of the carboxylate group at C6 could also serve this role. nih.gov

One Hydrogen Bond Donor: The indole NH group is a critical hydrogen bond donor that interacts with the kinase hinge region. nih.gov

One Aromatic/Hydrophobic Region: The fused bicyclic indole ring system provides a large hydrophobic surface that mimics the adenine part of ATP.

Additional Hydrophobic/Aromatic Centers: Substituents, particularly on the C3-position (like a benzylidene group), introduce another hydrophobic region that can occupy adjacent pockets in the active site, enhancing affinity. nih.gov

A typical pharmacophore model for a related kinase inhibitor might consist of two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups, all positioned strategically to complement the active site of the target kinase. nih.gov Such models are often generated from the crystal structure of a kinase in complex with a known inhibitor, providing a detailed blueprint for the design of new molecules with improved therapeutic potential. nih.gov

Reactivity and Chemical Transformations of Ethyl 2 Oxoindoline 6 Carboxylate

Reactions at the Oxindole (B195798) Core

The C-3 position of the oxindole ring is flanked by both a carbonyl group and an aromatic ring, making its protons acidic and susceptible to deprotonation by a base. The resulting enolate is a key reactive intermediate that can undergo various electrophilic substitution reactions.

A documented reaction involves the condensation of this compound with triethyl orthobenzoate in the presence of a large excess of acetic anhydride (B1165640) at elevated temperatures (e.g., 110 °C). google.com This reaction proceeds at the C-3 position to form a 3-(alkoxymethylene)-2-oxoindoline derivative, which is a key step in the synthesis of the drug Nintedanib. google.com The nitrogen atom of the lactam can also undergo reactions such as N-alkylation or N-acylation under appropriate basic conditions. mdpi.com

Transformations involving the Ester Group

The ethyl ester group can undergo typical ester reactions.

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, yielding 2-oxoindoline-6-carboxylic acid.

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group. For instance, reacting with methanol (B129727) could yield mthis compound. mdpi.com

Amidation : Reaction with amines can convert the ester into an amide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-oxoindoline-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization of substituted indole precursors under acidic or basic conditions. For example, ethyl ester formation often employs coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., THF or DCM). Optimization involves adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst choice (e.g., p-toluenesulfonic acid for acid-mediated cyclization) .

- Key considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts like uncyclized intermediates or hydrolyzed esters.

Q. How is this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : Analyze and NMR spectra to confirm the indoline scaffold. Key signals include the ester carbonyl (~170 ppm in ) and the oxo group at C2 (~180 ppm).

- IR : Identify the carbonyl stretch (C=O) at ~1680–1720 cm.

- Mass Spectrometry : Use HRMS (High-Resolution Mass Spectrometry) to verify molecular ion peaks (e.g., [M+H] at m/z 219.16 for CHNO) .

Q. What are the common impurities encountered during synthesis, and how are they mitigated?

- Methodology : Common impurities include incomplete cyclization products (e.g., open-chain intermediates) and ester hydrolysis byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is standard .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

- Methodology : Single-crystal X-ray diffraction (SXRD) provides unambiguous structural confirmation. Use SHELX software for structure solution and refinement . For example, torsion angles and ring puckering parameters (calculated via Cremer-Pople coordinates ) can validate NMR-derived conformational assignments.

- Case Study : Discrepancies in NMR coupling constants due to dynamic puckering can be resolved by comparing experimental SXRD data (e.g., C2-O1 bond length = 1.21 Å) with computational models .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic sites. For example, the carbonyl carbon (C2) exhibits high electrophilicity, making it prone to nucleophilic attack.

- MD Simulations : Study solvation effects on reactivity using GROMACS, focusing on solvent-accessible surfaces (e.g., DMSO enhances electrophilicity via hydrogen bonding) .

Q. How do substituents on the indoline ring influence the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC-UV and identify degradation products (e.g., decarboxylated derivatives) using LC-MS. Correlate stability with Hammett substituent constants (σ) to predict electron-withdrawing/donating effects .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Solution : Optimize batch vs. flow chemistry approaches. For example, continuous flow reactors reduce side reactions (e.g., dimerization) by maintaining precise temperature control and residence times. Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Q. What strategies validate the biological activity of derivatives without reliable commercial reference standards?

- Solution : Synthesize in-house reference compounds via established routes and cross-validate activity using orthogonal assays (e.g., enzyme inhibition + cell viability assays). Employ statistical validation (e.g., Bland-Altman plots) to ensure reproducibility .

Data Interpretation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。